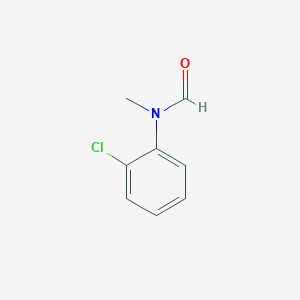
N-(2-Chlorophenyl)-N-methylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorophenyl)-N-methylformamide is an organic compound with the molecular formula C8H8ClNO It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a 2-chlorophenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-Chlorophenyl)-N-methylformamide can be synthesized through several methods. One common method involves the reaction of 2-chloroaniline with methyl formate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chlorophenyl)-N-methylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into N-(2-chlorophenyl)-N-methylamine.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: this compound oxide.
Reduction: N-(2-chlorophenyl)-N-methylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Chlorophenyl)-N-methylformamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Chlorophenyl)-N-methylformamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the 2-chlorophenyl group enhances its binding affinity and specificity towards these targets. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chlorophenyl)formamide: Similar structure but lacks the methyl group.
N-Methylformamide: Lacks the 2-chlorophenyl group.
N-(2-Bromophenyl)-N-methylformamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-(2-Chlorophenyl)-N-methylformamide is unique due to the presence of both the 2-chlorophenyl and methyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
14924-76-6 |
|---|---|
Fórmula molecular |
C8H8ClNO |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-N-methylformamide |
InChI |
InChI=1S/C8H8ClNO/c1-10(6-11)8-5-3-2-4-7(8)9/h2-6H,1H3 |
Clave InChI |
QYDQIYHTJLHBDU-UHFFFAOYSA-N |
SMILES canónico |
CN(C=O)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



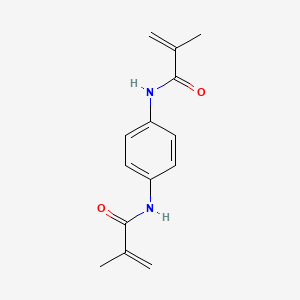
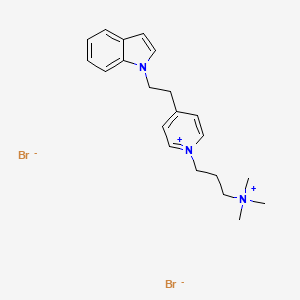
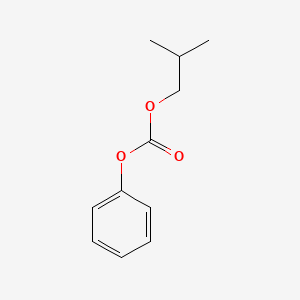
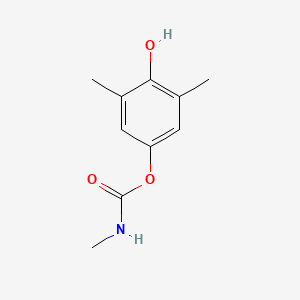
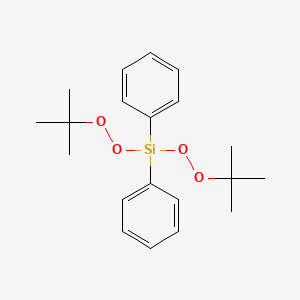
![(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile](/img/structure/B14719620.png)
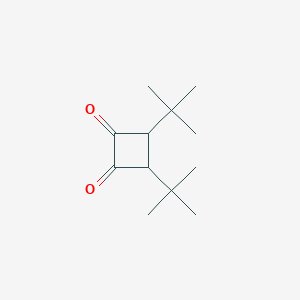
![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)
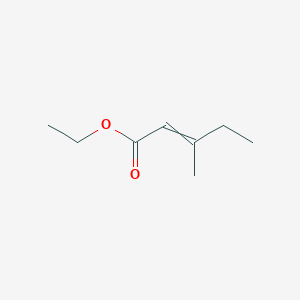
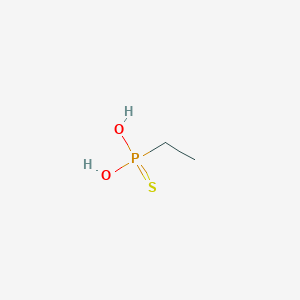
![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
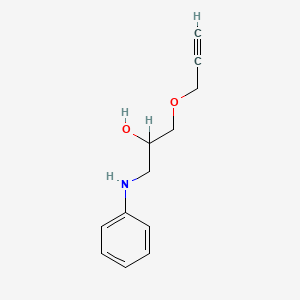
![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)
